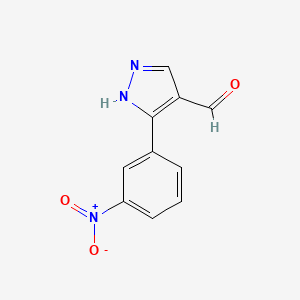

3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-6-8-5-11-12-10(8)7-2-1-3-9(4-7)13(15)16/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSRMBHWRSZMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354573 | |

| Record name | 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26033-25-0 | |

| Record name | 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in a two-step process, commencing with the formation of a hydrazone intermediate from 3-nitroacetophenone, followed by a Vilsmeier-Haack cyclization and formylation to yield the target molecule. This document details the experimental protocols, presents relevant data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the condensation of 3-nitroacetophenone with hydrazine hydrate to form the corresponding 3-nitroacetophenone hydrazone. This intermediate is then subjected to the Vilsmeier-Haack reaction, which utilizes a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent facilitates both the cyclization of the hydrazone to form the pyrazole ring and the concurrent formylation at the C4 position, yielding the final product.

Figure 1: Synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for hydrazone formation and Vilsmeier-Haack reactions of similar substrates. Researchers should conduct their own optimization and safety assessments.

Step 1: Synthesis of 3-Nitroacetophenone Hydrazone

This procedure details the condensation reaction to form the hydrazone intermediate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitroacetophenone (1.0 eq.) in absolute ethanol.

-

Addition of Reagents: To this solution, add hydrazine hydrate (1.2 eq.) followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum. The resulting solid is filtered, washed with cold ethanol, and dried under vacuum to yield 3-nitroacetophenone hydrazone.

Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes the cyclization and formylation of the hydrazone intermediate.

-

Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF) and cool it in an ice bath to 0-5°C. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Stir the mixture for another 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.

-

Addition of Hydrazone: To the prepared Vilsmeier reagent, add a solution of 3-nitroacetophenone hydrazone (1.0 eq.), dissolved in a minimum amount of DMF, dropwise while maintaining the temperature below 10°C.

-

Reaction Conditions: After the addition is complete, slowly bring the reaction mixture to room temperature and then heat it to 70-80°C for 5-6 hours.[1] Monitor the reaction progress using TLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and pour it slowly into a beaker containing crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.[1] The precipitated solid is then filtered, washed thoroughly with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and products. Note that specific experimental data for the target compound and its direct hydrazone precursor are not widely reported; therefore, data for analogous compounds are provided for reference.

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 3-Nitroacetophenone | C₈H₇NO₃ | 165.15 | Yellowish crystalline solid | 76-78 |

| Hydrazine Hydrate | H₆N₂O | 50.06 | Colorless fuming liquid | -51.7 |

| 3-Nitroacetophenone Hydrazone | C₈H₉N₃O₂ | 179.18 | Solid (Predicted) | Not Reported |

| This compound | C₁₀H₇N₃O₃ | 217.18 | Solid (Predicted) | Not Reported |

| Reference: 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | C₁₇H₁₁N₃O₄ | 321.29 | Solid | Not Reported |

Table 2: Spectroscopic Data for a Structurally Related Compound

| Spectroscopic Data | Observed Peaks for 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde[2] | Expected Peaks for Target Compound |

| IR (KBr, cm⁻¹) | 3100.34 (Ar-C-H str), 2798.32 (C-H str, CHO), 1640 (C=O str, aldehyde), 1633 (C=O str, benzoyl), 1529.42 (C=N str), 1348 (Ar-NO₂ str) | ~3100 (N-H str), ~3050 (Ar-C-H str), ~2800 & ~2700 (C-H str, CHO), ~1680 (C=O str, aldehyde), ~1590 (C=N str), ~1530 & ~1350 (Ar-NO₂ str) |

| ¹H NMR (δ, ppm) | ~9.4 (s, 1H, CHO), ~8.2 (s, 1H, pyrazole-H), 7.2-7.8 (m, Ar-H) | ~13-14 (br s, 1H, NH), ~9.5-10.0 (s, 1H, CHO), ~8.5-9.0 (s, 1H, pyrazole-H), ~7.5-8.5 (m, Ar-H) |

Note: The expected peaks for the target compound are estimations based on typical values for these functional groups and should be confirmed experimentally.

References

Spectroscopic and Synthetic Profile of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: A Technical Overview

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology related to the heterocyclic compound 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. Due to the limited availability of published data for the titular compound, this document presents spectroscopic information for the closely related derivative, 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, to offer valuable comparative insights for researchers. The experimental protocols are based on established synthetic routes for this class of compounds.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, recorded using the KBr pellet method, reveals key functional group vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| 3100.34 | Aromatic C-H Stretch |

| 2798.32 | Aldehyde C-H Stretch |

| 1633 | C=O Stretch (Aldehyde) |

| 1529.42 | C=N Stretch (Pyrazole Ring) |

| 1348 | Aromatic NO₂ Stretch |

| 712.8 | C-H Bend (Benzene Ring) |

| Data sourced from a study on 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for the target compound are not available in the reviewed literature. However, for the related compound, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the formyl proton (CHO) appears as a singlet at approximately 8.90 ppm in the ¹H NMR spectrum. The aromatic protons typically appear in the range of 7.20-7.80 ppm. In the ¹³C NMR spectrum of this related compound, the carbonyl carbon of the aldehyde is observed around 160.1 ppm.

Mass Spectrometry

Specific mass spectrometry data for this compound was not found. For the related 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, mass spectral data was used for characterization, though specific m/z values were not detailed in the available text.

Experimental Protocols

The synthesis of 3-(substituted-phenyl)-1H-pyrazole-4-carbaldehydes is commonly achieved via the Vilsmeier-Haack reaction. The following protocol outlines a probable synthetic route for this compound.

Synthesis of this compound

Step 1: Formation of the Hydrazone

A mixture of a substituted acetophenone, in this case, 3-nitroacetophenone (0.01 mol), and a hydrazide (0.01 mol) is refluxed in methanol (30 ml) with a few drops of glacial acetic acid for approximately 2 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with water, dried, and recrystallized from methanol to yield the corresponding hydrazone.

Step 2: Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reagent is prepared by adding phosphorus oxychloride (POCl₃, 1.1 ml, 0.012 mol) to N,N-dimethylformamide (DMF, 10 ml) at 0°C. The hydrazone from Step 1 (0.004 mol) is then added in small portions to the Vilsmeier-Haack reagent. The reaction mixture is stirred at 60-65°C for about 4 hours.

Step 3: Work-up and Purification

Upon completion of the reaction, the mixture is cooled and poured onto crushed ice. The solid product that precipitates is filtered, washed with water, and dried. The crude product can then be purified by a suitable method such as recrystallization or column chromatography.

Visualized Workflows

The following diagrams illustrate the key processes in the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for the characterization of the final product.

An In-depth Technical Guide to 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science due to the versatile reactivity of its pyrazole core, aldehyde functional group, and the electronic influence of the nitrophenyl substituent. This document summarizes key physical and chemical data, provides detailed experimental protocols for its synthesis and subsequent reactions, and explores its potential applications based on the known biological activities of related pyrazole derivatives. All quantitative data is presented in structured tables, and key experimental workflows and reaction pathways are visualized using diagrams.

Chemical Properties

This compound is a solid at room temperature. While specific experimental data for this compound is not widely published, its properties can be estimated based on data from closely related analogues.

Table 1: Physical and Chemical Properties of this compound and a Related Analogue.

| Property | Value for this compound (Predicted/CAS: 26033-25-0) | Value for 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 333327-63-2) | Reference |

| Molecular Formula | C10H7N3O3 | C16H11N3O3 | [1] |

| Molecular Weight | 217.18 g/mol | 293.28 g/mol | [1] |

| Melting Point | 156-158 °C (Solvent: water) | Not Available | [2] |

| Boiling Point | 506.2 ± 45.0 °C (Predicted) | 510.9 ± 45.0 °C (Predicted) | [2][3] |

| Density | 1.450 ± 0.06 g/cm³ (Predicted) | 1.3 ± 0.1 g/cm³ (Predicted) | [2][3] |

| pKa | 9.97 ± 0.50 (Predicted) | Not Available | [2] |

| LogP | Not Available | 3.35 (Predicted) | [3] |

Spectroscopic Data:

-

¹H NMR: The aldehyde proton (CHO) is expected to appear as a singlet between δ 9.8 and 10.5 ppm. The pyrazole proton (C5-H) should also be a singlet, typically found between δ 8.0 and 9.0 ppm. The protons of the 3-nitrophenyl group will exhibit complex splitting patterns in the aromatic region (δ 7.5-8.5 ppm). The N-H proton of the pyrazole ring may appear as a broad singlet at a variable chemical shift, depending on the solvent and concentration.

-

¹³C NMR: The carbonyl carbon of the aldehyde is expected to resonate in the range of δ 180-190 ppm. The carbon atoms of the pyrazole and nitrophenyl rings will appear in the aromatic region (δ 110-160 ppm).

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1670-1700 cm⁻¹. The N-H stretching vibration of the pyrazole ring should be visible as a broad band in the region of 3100-3400 cm⁻¹. Characteristic bands for the nitro group (NO₂) will appear around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). Aromatic C-H stretching bands are expected above 3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (217.18 g/mol ).

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction of the corresponding aryl methyl ketone hydrazones.[2][4]

General Synthesis Workflow

The synthesis is a two-step process:

-

Formation of the Hydrazone: Condensation of 3-nitroacetophenone with hydrazine hydrate.

-

Vilsmeier-Haack Cyclization and Formylation: Reaction of the resulting hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to form the pyrazole ring and introduce the aldehyde group at the 4-position.

Detailed Experimental Protocol (Adapted from similar syntheses)

Step 1: Synthesis of 3-Nitroacetophenone Hydrazone

-

To a solution of 3-nitroacetophenone (10 mmol) in ethanol (30 mL), add hydrazine hydrate (20 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water with stirring.

-

Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the crude 3-nitroacetophenone hydrazone.

-

Recrystallize from a suitable solvent (e.g., ethanol) if necessary.

Step 2: Synthesis of this compound

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 30 mmol) dropwise to ice-cold N,N-dimethylformamide (DMF, 30 mmol) with constant stirring.

-

After the addition is complete, stir the mixture for another 30 minutes at 0-5 °C.

-

Add a solution of 3-nitroacetophenone hydrazone (10 mmol) in DMF (10 mL) dropwise to the Vilsmeier reagent.

-

After the addition, stir the reaction mixture at room temperature for 1 hour, and then heat it to 80-90 °C for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is 7-8.

-

The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the aldehyde group, which is susceptible to nucleophilic attack and condensation reactions. The pyrazole ring itself can undergo substitution, and the nitro group can be reduced.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for the synthesis of a wide array of derivatives.

-

Schiff Base Formation: The aldehyde readily reacts with primary amines in the presence of an acid catalyst to form imines (Schiff bases). These derivatives are important intermediates for the synthesis of various bioactive molecules.[5]

-

Hydrazone Formation: Condensation with hydrazines or substituted hydrazines yields the corresponding hydrazones. These can be further cyclized to form other heterocyclic systems.

-

Knoevenagel Condensation: The aldehyde undergoes Knoevenagel condensation with active methylene compounds like malononitrile or ethyl cyanoacetate in the presence of a base to yield α,β-unsaturated products.[6][7] These products are valuable precursors for the synthesis of more complex heterocyclic systems.

Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused pyrazole derivatives.

-

Pyrazolo[3,4-d]pyridazines: Reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazolo[3,4-d]pyridazine derivatives, a class of compounds with known biological activities.[8][9]

Reduction of the Nitro Group

The nitro group on the phenyl ring can be reduced to an amino group using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation. This opens up another avenue for derivatization, allowing for the introduction of various substituents via reactions of the resulting aniline derivative.

Potential Biological Activity and Applications

While the specific biological activity of this compound has not been extensively reported, the pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs. Derivatives of pyrazole exhibit a wide range of biological activities, including:

-

Anti-inflammatory: Many pyrazole derivatives have shown significant anti-inflammatory properties, with some acting as COX-2 inhibitors.[10][11]

-

Antimicrobial: Various substituted pyrazoles have demonstrated potent antibacterial and antifungal activities.[4][11]

-

Anticancer: Several pyrazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[10][12]

-

Anticonvulsant and Analgesic: The pyrazole nucleus is also found in compounds with central nervous system activity.[13]

The presence of the 3-nitrophenyl group may contribute to or modulate these activities. For instance, some nitrophenyl-substituted pyrazole derivatives have shown promising anti-inflammatory and anticancer activities.[10] Therefore, this compound serves as a key intermediate for the synthesis of novel compounds with potential therapeutic applications in these areas.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on safety data sheets for similar compounds, the following precautions should be observed:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15][16]

-

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in synthetic organic chemistry, particularly for the development of new pharmaceutical agents and functional materials. Its synthesis via the Vilsmeier-Haack reaction is well-established for this class of compounds. The reactivity of the aldehyde group allows for a wide range of chemical transformations, leading to a diverse library of derivatives. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

This guide provides a foundational understanding of the chemical properties and reactivity of this compound, offering valuable insights for researchers in the field.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chemmethod.com [chemmethod.com]

- 5. asianpubs.org [asianpubs.org]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. angenechemical.com [angenechemical.com]

Technical Guide: Solubility and Stability Studies of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available quantitative solubility and stability data specifically for "3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde" is limited. This guide provides a framework of standard experimental protocols and contextual information based on related pyrazole derivatives to enable researchers to conduct these studies.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These properties influence bioavailability, formulation, and shelf-life. This document outlines the standard methodologies for evaluating the solubility and stability of this compound.

Solubility Assessment

Solubility is a critical parameter that affects a drug's absorption and bioavailability. Both equilibrium and kinetic solubility are important to determine during different stages of drug discovery and development.

Contextual Solubility Data for Related Pyrazole Derivatives

The following table summarizes qualitative solubility information for related pyrazole compounds to provide a general understanding.

| Compound Class | Water Solubility | Organic Solvent Solubility | High Solubility Solvents | Reference |

| Pyrazole-4-carbaldehyde derivatives | Insoluble | Insoluble in common organic solvents | Readily soluble in DMF and DMSO | [1] |

| 1H-Pyrazole | Limited | More soluble in ethanol, methanol, acetone | - | [2] |

Experimental Protocols for Solubility Determination

This method determines the true solubility of a compound at equilibrium and is considered the gold standard.

Protocol:

-

Preparation: Prepare a series of saturated solutions by adding an excess of solid this compound to various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, ethanol, methanol, acetonitrile) in glass vials.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3][4]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Separate the supernatant from the solid by centrifugation or filtration (using a filter that does not bind the compound, e.g., PTFE).

-

Quantification: Accurately dilute the clear supernatant with a suitable mobile phase.

-

Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Caption: Workflow for Equilibrium Solubility Determination.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution, which can sometimes result in a supersaturated solution.[5][6][7]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 or 20 mM).

-

Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microtiter plate.

-

Addition of Aqueous Buffer: Add the aqueous buffer (e.g., PBS pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%).

-

Incubation: Shake the plate at room temperature for a short period (e.g., 1-2 hours).

-

Precipitate Detection/Separation:

-

Analysis: For the direct UV/LC-MS method, quantify the compound concentration in the filtrate.

-

Data Interpretation: The kinetic solubility is the concentration at which precipitation is first observed (nephelometry) or the measured concentration in the saturated solution (direct UV/LC-MS).

Caption: Workflow for Kinetic Solubility Determination.

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8][9]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[10][11][12] These studies are a key part of developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active ingredient.[13]

Protocol:

Forced degradation studies should be performed on a single batch of the drug substance.[14]

-

Acid Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M to 1 M HCl.[10]

-

Incubate at room temperature or elevated temperatures (e.g., 60°C) for a defined period.

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M to 1 M NaOH.[10]

-

Incubate at room temperature or elevated temperatures for a defined period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Expose the compound (in solution or solid state) to an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature for a defined period.

-

-

Thermal Degradation:

-

Expose the solid compound to high temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, etc.).[9]

-

The duration can vary from hours to days.

-

-

Photostability:

-

Expose the solid compound or its solution to a light source according to ICH Q1B guidelines.[10][15] This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

-

Analysis of Stressed Samples:

-

All stressed samples, along with an unstressed control, are analyzed by a stability-indicating HPLC method (typically with a photodiode array (PDA) detector and a mass spectrometer).

-

The goal is to achieve mass balance and to separate, identify, and quantify the degradation products.

Caption: Workflow for Forced Degradation Studies.

Formal Stability Testing (ICH Guidelines)

Formal stability studies are conducted to propose a re-test period for the drug substance. These studies should be performed on at least three primary batches.[8][9]

Protocol:

-

Batch Selection: Use at least three batches of this compound manufactured by a process that simulates the final production process.

-

Container Closure System: Store the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

-

Storage Conditions: Store the batches under long-term and accelerated conditions as specified by ICH Q1A(R2) guidelines.[15]

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency:

-

Tests: At each time point, test the samples for attributes susceptible to change, such as:

-

Appearance

-

Assay (potency)

-

Degradation products (impurities)

-

Water content

-

Any other critical quality attributes

-

Conclusion

A comprehensive evaluation of the solubility and stability of this compound is essential for its potential development as a pharmaceutical agent. This guide provides the standard experimental frameworks for conducting these critical studies. The successful execution of these protocols will yield data necessary for formulation development, establishment of storage conditions, and regulatory submissions.

References

- 1. jpsionline.com [jpsionline.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. pharma.gally.ch [pharma.gally.ch]

- 9. snscourseware.org [snscourseware.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. acdlabs.com [acdlabs.com]

- 12. ajpsonline.com [ajpsonline.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes from Hydrazones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] This guide provides a detailed overview of its application in the synthesis of pyrazole-4-carbaldehydes from hydrazone precursors, a critical transformation in the development of novel pharmaceuticals and agrochemicals. Pyrazole scaffolds are central to many biologically active molecules, and the introduction of a carbaldehyde group at the 4-position opens up a vast landscape for further chemical modifications.[3][4]

Core Reaction and Mechanism

The Vilsmeier-Haack reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2] This reagent then acts as an electrophile in a cyclization and formylation cascade with a suitable hydrazone to yield the desired pyrazole-4-carbaldehyde.[3][4]

The generally accepted mechanism proceeds as follows: The hydrazone undergoes an initial electrophilic attack by the Vilsmeier reagent, leading to a reactive intermediate. Subsequent intramolecular cyclization and elimination steps result in the formation of the pyrazole ring system. A final hydrolysis step during workup quenches the reaction and reveals the aldehyde functionality.[1]

Experimental Protocols

The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction from hydrazones is a well-established procedure. Below are detailed methodologies collated from various successful reports in the scientific literature.

General Procedure for the Synthesis of Pyrazole-4-carbaldehydes

A solution of the desired hydrazone in a suitable solvent, typically DMF, is treated with the Vilsmeier reagent. The reaction is often initiated at a low temperature (ice bath) and then allowed to proceed at an elevated temperature. Upon completion, the reaction mixture is quenched by pouring it onto crushed ice, leading to the precipitation of the product, which can then be isolated and purified.

Detailed Protocol 1: Synthesis of 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [1]

-

To a stirred solution of (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine in DMF at 0°C, the Vilsmeier reagent (prepared from DMF and POCl₃) is added.

-

The reaction mixture is stirred at 0°C for 30 minutes.

-

The temperature is then raised, and the mixture is refluxed for 6 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The cooled reaction mixture is poured into crushed ice with constant stirring.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization or column chromatography to afford the desired product.

Detailed Protocol 2: Synthesis of 1-(benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde (Microwave-Assisted) [1]

-

A mixture of (E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazole and the Vilsmeier reagent (prepared from phthaloyl dichloride and DMF) in DMF is prepared.

-

The mixture is subjected to microwave irradiation at 60°C for 10 minutes.

-

After cooling, the reaction mixture is poured into crushed ice.

-

The resulting precipitate is filtered, washed with water, and dried to yield the product.

Quantitative Data Summary

The Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes has been reported with a wide range of substrates, often with good to excellent yields. The following tables summarize the quantitative data from various literature sources.

| Starting Hydrazone | Vilsmeier Reagent | Reaction Conditions | Yield (%) | Reference |

| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | DMF/POCl₃ | 0°C for 30 min, then reflux for 6 h | 90 | [1] |

| (E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazole (Conventional) | OPC/DMF | 60°C for 2 h | 65 | [1] |

| (E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazole (Microwave) | OPC/DMF | Microwave at 60°C for 10 min | 83 | [1] |

| Phenylhydrazone | DMF/POCl₃ | Ice-bath, then 70-80°C for 6 h | Good | [1] |

| Substituted Phenyl Hydrazones | DMF/POCl₃ | Cold condition, then room temperature for 3 h | Excellent | [1] |

| 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones | DMF/POCl₃ | Cold condition, then 70°C for 5-6 h | Good | [1] |

| Hydrazones from galloyl hydrazide | DMF/POCl₃ | N/A | N/A | [4] |

Visualizing the Process

To better understand the chemical transformations and experimental flow, the following diagrams have been generated.

Reaction Mechanism

Caption: Plausible mechanism for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Experimental Workflow

References

A Comprehensive Technical Guide to the Vilsmeier-Haack Reaction in Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction stands as a powerful and versatile tool in the synthetic organic chemist's arsenal, particularly for the construction of heterocyclic systems. Its application in the synthesis of pyrazoles, a core scaffold in numerous pharmaceuticals, is of significant interest. This guide provides an in-depth exploration of the Vilsmeier-Haack reaction mechanism for pyrazole formation, complete with quantitative data, detailed experimental protocols, and a visual representation of the reaction pathway.

Core Mechanism: From Hydrazones to Pyrazoles

The Vilsmeier-Haack reaction facilitates the formylation and cyclization of hydrazones to yield substituted pyrazoles. The process is initiated by the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃)[1][2][3]. This electrophilic species is the key player in the subsequent transformation.

The generally accepted mechanism for pyrazole formation from a hydrazone under Vilsmeier-Haack conditions proceeds as follows[1][2]:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium salt).

-

Electrophilic Attack: The hydrazone, acting as a nucleophile, attacks the Vilsmeier reagent. This can occur at either the α-carbon of the ketone moiety or the nitrogen atom of the hydrazone. For the formation of pyrazole-4-carbaldehydes, the initial attack is at the α-carbon[4][5].

-

Cyclization: Subsequent intramolecular cyclization is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazone onto the newly formed enamine double bond.

-

Aromatization and Formylation: The resulting pyrazoline intermediate undergoes elimination of dimethylamine and aromatizes to form a pyrazole. This pyrazole can then be formylated at the 4-position by another equivalent of the Vilsmeier reagent.

-

Hydrolysis: The final step involves the hydrolysis of the iminium salt intermediate to yield the 4-formylpyrazole.

This reaction pathway offers a regioselective route to 1,3,4-trisubstituted pyrazoles, which are valuable building blocks in medicinal chemistry[5].

Visualizing the Reaction Pathway

The following diagram illustrates the logical flow of the Vilsmeier-Haack reaction for pyrazole formation from a hydrazone.

Quantitative Data Summary

The efficiency of the Vilsmeier-Haack reaction for pyrazole synthesis is influenced by various factors including the nature of the substrate, stoichiometry of reagents, reaction temperature, and time. The following table summarizes quantitative data from various studies.

| Substrate | Reagents (Molar Ratio) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF/POCl₃ (5:2) | 120 | 2 | 55 | [6] |

| Steroidal thiosemicarbazones | Acetamide/POCl₃ (1:1) | Ice-cold | - | 60-65 | [7] |

| Hydrazones from electron-deficient ketones | DMF/POCl₃ | 70 | 6-7 | Excellent | [8] |

| 1-Aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | DMF/POCl₃ | 55 | 6 | Excellent | [8] |

| Hydrazones from galloyl hydrazide | DMF/POCl₃ | - | - | - | [9] |

| 2-Hydrazinothiazole hydrazones | DMF/POCl₃ | 60-65 | - | Excellent | [1][2] |

| 1-Substituted phenyl-2-(1-phenylethylidene)hydrazines | POCl₃-DMF/SiO₂ (Microwave) | 400 W | - | Moderate-Good | [10] |

| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF/POCl₃ (4:4) | 70 | 24 | - | [11] |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of pyrazoles via the Vilsmeier-Haack reaction. These should be adapted and optimized for specific substrates.

Protocol 1: Synthesis of 1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes[6]

-

To a solution of the corresponding 5-chloro-1H-pyrazole (2.00 mmol) in anhydrous DMF (5-fold excess), phosphorus oxychloride (POCl₃, 2-fold excess) is added dropwise with stirring at 0 °C.

-

The reaction mixture is then heated to 120 °C and stirred for the time required for full conversion of the starting material (monitored by TLC).

-

After cooling to room temperature, the mixture is poured into crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of Steroidal Pyrazoles from Thiosemicarbazones[7]

-

To a solution of the steroidal thiosemicarbazone (1 mmol) in acetonitrile (10 mL), acetamide (1 mmol) is added under ice-cold conditions.

-

Phosphorus oxychloride (1 mmol) is then added dropwise with stirring, ensuring the temperature does not exceed the initial condition.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is worked up appropriately (details not specified in the abstract). The product is purified and characterized.

Protocol 3: General Synthesis of 4-Formylpyrazoles from Hydrazones[1][2]

-

The Vilsmeier-Haack reagent is prepared by the dropwise addition of POCl₃ to DMF at 0 °C.

-

The corresponding hydrazone is then added to the Vilsmeier reagent, and the mixture is stirred at 60–65 °C.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is then poured into ice water and neutralized with a suitable base.

-

The precipitated product is filtered, washed with water, and recrystallized from an appropriate solvent.

Conclusion

The Vilsmeier-Haack reaction offers a robust and adaptable methodology for the synthesis of a wide array of substituted pyrazoles. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can effectively utilize this reaction to construct complex molecular architectures for applications in drug discovery and materials science. The provided data and protocols serve as a foundational guide for the practical application of this important transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 9. chemmethod.com [chemmethod.com]

- 10. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Probing the Potential: A Technical Guide to the Preliminary Biological Activity Screening of Nitrophenyl-Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs. The introduction of a nitrophenyl substituent to this privileged structure has been a key strategy in the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the preliminary biological activity screening of nitrophenyl-substituted pyrazoles, focusing on their synthesis, and evaluation for antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols, collated quantitative data, and visual representations of key processes are presented to facilitate further research and development in this promising area.

Synthetic Strategies: Crafting the Core Scaffold

The most prevalent and versatile method for the synthesis of nitrophenyl-substituted pyrazoles involves the cyclocondensation of a β-dicarbonyl compound or its synthetic equivalent with a nitrophenylhydrazine. A common and effective approach begins with the Claisen-Schmidt condensation of a substituted acetophenone with a nitrobenzaldehyde to form a chalcone (an α,β-unsaturated ketone). This intermediate is then cyclized with hydrazine hydrate or a substituted hydrazine to yield the desired pyrazoline, which can be subsequently oxidized to the corresponding pyrazole.

A general workflow for the synthesis is depicted below:

Caption: General workflow for the synthesis of nitrophenyl-substituted pyrazoles.

Experimental Protocols

General Procedure for the Synthesis of 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one (Chalcone)

-

Preparation of Reactants: Dissolve acetophenone (1 equivalent) and 4-nitrobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Reaction Initiation: Cool the mixture in an ice bath and add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).

-

Isolation and Purification: Filter the precipitated solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

General Procedure for the Synthesis of 5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

-

Reaction Setup: Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Hydrazine: Add hydrazine hydrate (2 equivalents) to the solution.

-

Reflux: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.

-

Isolation: After completion, cool the reaction mixture and pour it into ice-cold water.

-

Purification: Filter the resulting solid, wash with water, and recrystallize from an appropriate solvent to yield the pure pyrazoline derivative.

Antimicrobial Activity Screening

Nitrophenyl-substituted pyrazoles have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity of representative nitrophenyl-substituted pyrazoles, with data presented as the diameter of the zone of inhibition in millimeters (mm).

| Compound ID | Gram-Positive Bacteria (Zone of Inhibition in mm) | Gram-Negative Bacteria (Zone of Inhibition in mm) | Fungal Strains (Zone of Inhibition in mm) |

| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |

| NP-Pz-01 | 18 | 16 | 14 |

| NP-Pz-02 | 22 | 20 | 18 |

| NP-Pz-03 | 15 | 14 | 11 |

| Ciprofloxacin | 25 | 23 | 21 |

| Fluconazole | - | - | - |

Note: The data presented is a representative compilation from various sources and should be used for comparative purposes. Actual values may vary based on specific experimental conditions.

Experimental Protocol: Agar Well Diffusion Method

This method is widely used for the preliminary screening of antimicrobial activity.

Caption: Workflow for the agar well diffusion antimicrobial assay.

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) and sterilize it by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Uniformly spread the microbial inoculum over the surface of the MHA plates using a sterile cotton swab to create a lawn culture.

-

Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Sample Loading: Add a defined volume (e.g., 50-100 µL) of the test compound dissolved in a suitable solvent (e.g., DMSO) into each well. A positive control (standard antibiotic) and a negative control (solvent) should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Anticancer Activity Screening

Several nitrophenyl-substituted pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. A prominent mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative nitrophenyl-substituted pyrazoles, with data presented as the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM).

| Compound ID | Human Breast Cancer (MCF-7) IC₅₀ (µM) | Human Lung Cancer (A549) IC₅₀ (µM) | Human Colon Cancer (HCT-116) IC₅₀ (µM) |

| NP-Pz-04 | 8.5 | 12.3 | 10.1 |

| NP-Pz-05 | 2.1 | 3.7 | 2.9 |

| NP-Pz-06 | 15.2 | 20.5 | 18.4 |

| Doxorubicin | 0.9 | 1.2 | 1.0 |

Note: The data presented is a representative compilation from various sources and should be used for comparative purposes. Actual values may vary based on specific experimental conditions.

Signaling Pathway: Simplified EGFR Signaling

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.

Caption: Simplified diagram of the EGFR signaling pathway and a potential point of inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the nitrophenyl-substituted pyrazole compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Directions

Nitrophenyl-substituted pyrazoles represent a versatile and promising class of compounds with a wide array of biological activities. The preliminary screening methods outlined in this guide provide a robust framework for the initial evaluation of their antimicrobial and anticancer potential. Future research should focus on the synthesis of diverse libraries of these compounds, detailed structure-activity relationship (SAR) studies to optimize their potency and selectivity, and in-depth mechanistic studies to elucidate their modes of action. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapeutic agents.

"3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde" CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document outlines its chemical identity, supplier information, a detailed synthetic protocol, and an overview of the potential biological significance of this class of molecules.

Core Compound Information

Chemical Name: this compound

Molecular Formula: C₁₀H₇N₃O₃

Molecular Weight: 217.18 g/mol

Chemical Structure

A pyrazole ring is substituted at the 3-position with a 3-nitrophenyl group and at the 4-position with a carbaldehyde (formyl) group.

Supplier and Technical Data

The following table summarizes publicly available data and lists known suppliers for research-grade this compound. Purity and availability should be confirmed with the respective suppliers.

| Supplier | Location | Notes |

| Fisher Scientific (via eMolecules) | Global | Available in research quantities (e.g., 1g).[1] |

| Vulcanchem | USA | Lists the compound for research use only.[3] |

| ChemicalBook | Global | Platform listing multiple suppliers, including Shanghai T&W Pharmaceutical Co., Ltd., Shanghai Sheepchem Co., Ltd., and others.[2][4][5] |

| Molbase | Global | Lists Shanghai Bi De Pharmaceutical Technology Co., Ltd. as a supplier.[6] |

| abcr GmbH | Germany | Listed in their chemical catalog. |

This list is not exhaustive and represents a snapshot of publicly available information. Researchers should conduct their own due diligence before procurement.

Synthesis and Experimental Protocols

The synthesis of 3-substituted-1H-pyrazole-4-carbaldehydes is most commonly achieved via the Vilsmeier-Haack reaction .[3][4][7][8][9][10][11] This reaction involves the formylation of an active hydrogen substrate, in this case, a hydrazone precursor, using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide).

General Synthetic Workflow: Vilsmeier-Haack Reaction

The logical workflow for the synthesis is depicted below. It involves two primary stages: the formation of a hydrazone from 3-nitroacetophenone and hydrazine, followed by the cyclization and formylation to yield the target pyrazole.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on established methods for synthesizing pyrazole-4-carbaldehydes.[3][8][12] Researchers should adapt and optimize the conditions for their specific laboratory setup and scale.

Materials:

-

3-Nitroacetophenone

-

Hydrazine hydrate

-

Ethanol or Methanol

-

Glacial acetic acid

-

Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Solvents for recrystallization (e.g., ethanol, methanol)

Procedure:

-

Step 1: Synthesis of 3-Nitroacetophenone Hydrazone (Intermediate)

-

In a round-bottom flask, dissolve 3-nitroacetophenone (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The resulting hydrazone intermediate may precipitate.

-

Collect the precipitate by filtration, wash with cold solvent, and dry. This intermediate can be used in the next step, often without further purification.

-

-

Step 2: Synthesis of this compound

-

Preparation of the Vilsmeier Reagent: In a separate flask equipped with a dropping funnel and stirrer, cool anhydrous DMF (e.g., 10 mL) in an ice bath to 0°C. Add phosphorus oxychloride (POCl₃, ~3 equivalents) dropwise while maintaining the low temperature. Stir until the viscous, white Vilsmeier reagent is formed.

-

Cyclization and Formylation: Add the 3-nitroacetophenone hydrazone (1 equivalent) from Step 1 to the pre-formed Vilsmeier reagent in small portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60–90 °C for 4-8 hours.[3][8] Monitor the reaction by TLC.

-

Work-up and Purification: Once the reaction is complete, carefully pour the mixture onto a generous amount of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or another suitable base until effervescence ceases and the pH is neutral to slightly basic.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water to remove any inorganic salts.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.

-

Potential Biological and Research Applications

While specific biological activities for this compound are not extensively documented in publicly accessible literature, the pyrazole-4-carbaldehyde scaffold is a well-established pharmacophore with a broad range of reported biological activities. This suggests that the title compound is a valuable intermediate for the synthesis of novel therapeutic agents.

The logical relationship for its application in drug discovery is outlined below.

Caption: Drug discovery potential of the target compound.

Reported activities for related pyrazole derivatives include:

-

Antimicrobial Activity: Many pyrazole derivatives have demonstrated significant activity against various bacterial and fungal strains.[13][14][15] The aldehyde functional group can be readily converted into Schiff bases or other heterocyclic systems to generate libraries of compounds for antimicrobial screening.

-

Anti-inflammatory and Analgesic Activity: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[3] Synthesized derivatives have shown potent anti-inflammatory and analgesic effects in preclinical studies.[10]

-

Antioxidant Properties: Certain substituted pyrazoles have been identified as effective antioxidants, capable of scavenging free radicals.[3][13]

-

Anticancer Activity: The introduction of a pyrazole nucleus into certain molecular scaffolds has been shown to increase in vitro cytotoxic activity against various human cancer cell lines.[16]

Given these precedents, this compound serves as a critical building block for synthesizing novel compounds for evaluation in these and other therapeutic areas. The reactive aldehyde group provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

References

- 1. eMolecules this compound | 26033-25-0 | | Fisher Scientific [fishersci.com]

- 2. This compound | 26033-25-0 [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 26033-25-0 [amp.chemicalbook.com]

- 6. molbase.com [molbase.com]

- 7. chemmethod.com [chemmethod.com]

- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buy 1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde [smolecule.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. jpsionline.com [jpsionline.com]

- 16. mdpi.com [mdpi.com]

Physical and chemical characteristics of "3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the heterocyclic compound 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. Due to the limited availability of data for this specific molecule, information from closely related analogs is included for comparative purposes and to suggest potential properties.

Chemical Identity and Physical Properties

This compound is a pyrazole derivative characterized by a nitrophenyl substituent at the 3-position and a carbaldehyde (formyl) group at the 4-position of the pyrazole ring.

Table 1: Physical and Chemical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₇N₃O₃ | Calculated |

| Molecular Weight | 217.18 g/mol | Calculated |

| CAS Number | 26033-25-0 | |

| Appearance | Likely a yellow crystalline solid | Based on related compounds[1] |

| Melting Point | 156-158 °C | |

| Boiling Point | 506.2 ± 45.0 °C | Predicted |

| Density | 1.450 ± 0.06 g/cm³ | Predicted |

| pKa | 9.97 ± 0.50 | Predicted |

| Solubility | Expected to be soluble in common organic solvents like DMF and DMSO. | Based on related pyrazole derivatives[2] |

Synthesis and Reactivity

The primary synthetic route to pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction . This reaction involves the formylation of a suitable precursor, typically a hydrazone, using the Vilsmeier reagent (a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).

General Experimental Protocol for Vilsmeier-Haack Synthesis

The following is a generalized protocol for the synthesis of pyrazole-4-carbaldehydes, which can be adapted for the synthesis of this compound.

Step 1: Synthesis of the Hydrazone Precursor The precursor, (E)-1-(3-nitrophenyl)ethan-1-one hydrazone, is synthesized by the condensation of 3-nitroacetophenone with hydrazine hydrate.

-

To a solution of 3-nitroacetophenone in ethanol, an equimolar amount of hydrazine hydrate is added.

-

A catalytic amount of an acid (e.g., acetic acid) is often added to facilitate the reaction.

-

The mixture is refluxed for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is filtered, washed, and dried.

Step 2: Vilsmeier-Haack Formylation and Cyclization The synthesized hydrazone is then subjected to the Vilsmeier-Haack reaction to yield the final product.

-

The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to ice-cold N,N-dimethylformamide with stirring.

-

The hydrazone precursor is then added portion-wise to the Vilsmeier reagent.

-

The reaction mixture is heated (typically between 60-80 °C) for several hours, with the progress monitored by TLC.

-

After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The precipitated crude product, this compound, is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Diagram 1: Vilsmeier-Haack Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the functional groups present:

-

Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can undergo various reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form Schiff bases.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which opens up further synthetic modifications.

-

Pyrazole Ring: The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing nitro and formyl groups will influence the position and reactivity.

Spectral Characteristics

Due to the lack of publicly available, verified spectral data for this compound, the following tables present data for closely related compounds to provide an expected spectral profile.

Table 2: ¹H and ¹³C NMR Data for a Related Compound: 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde [3][4]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 8.90 | s | -CHO |

| 7.20-7.80 | m | Aromatic-H | |

| 5.70 | dd | Pyrazoline-H (CH) | |

| 3.60 | dd | Pyrazoline-H (CH₂) | |

| 3.30 | dd | Pyrazoline-H (CH₂) | |

| ¹³C NMR | 160.1 | - | C=O (aldehyde) |

| 155.5 | - | C-N (pyrazole) | |

| 148.6 | - | C=N (pyrazole) | |

| 120.9-131.9 | - | Aromatic-C | |

| 58.36 | - | Pyrazoline-C (CH) | |

| 42.37 | - | Pyrazoline-C (CH₂) |

Note: The chemical shifts for the target compound are expected to differ due to the absence of the phenyl group at the 1-position and the fully aromatic nature of the pyrazole ring. The pyrazole proton (H-5) is expected to appear as a singlet in the aromatic region.

Table 3: IR and Mass Spectrometry Data for Related Compounds

| Spectral Data | Characteristic Peaks/Fragments | Compound |

| FT-IR (cm⁻¹) | ~1680 (C=O, aldehyde), ~1638 (C=N, pyrazole), ~1530 & ~1350 (Ar-NO₂, asymmetric & symmetric stretching) | 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde[3][4] and 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde[5] |

| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ at 217.18 |

Potential Biological Activity and Signaling Pathways

Known Activities of Related Pyrazole Derivatives

-

Anti-inflammatory Activity: Many pyrazole derivatives have been shown to exhibit significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.

-

Antimicrobial Activity: The pyrazole nucleus is a common scaffold in the development of new antibacterial and antifungal agents.

-

Anticancer Activity: Various pyrazole derivatives have demonstrated cytotoxic effects against different cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of protein kinases like Cyclin-Dependent Kinases (CDKs).

Diagram 2: Generalized Signaling Pathway for Anticancer Activity of Pyrazole Derivatives

Caption: Generalized mechanism of anticancer action for some pyrazole derivatives.

Disclaimer: This diagram represents a generalized pathway and may not be the specific mechanism of action for this compound.

Conclusion

This compound is a versatile heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. While a complete experimental profile is not yet publicly available, this guide provides a solid foundation based on established synthetic methods and data from closely related structures. Further research is warranted to fully elucidate its chemical and biological properties.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, a versatile scaffold in medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, and its derivatization offers a promising avenue for the discovery of novel therapeutic agents.[1][2][3] This guide focuses on the chemical modifications of the 4-carbaldehyde group to generate diverse libraries of compounds, such as Schiff bases and chalcones, which have shown significant potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. While specific biological data for derivatives of this compound is not extensively available in the public domain, this document presents protocols and data from closely related analogues to guide research efforts.

Introduction

The pyrazole ring is a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms, which is a key structural motif in a wide range of biologically active compounds.[1][2][3] The presence of the 3-(3-nitrophenyl) substituent offers a unique electronic and steric profile, with the nitro group potentially participating in key interactions with biological targets and also serving as a handle for further chemical modifications. The 4-carbaldehyde functionality is a versatile reactive group that allows for a variety of chemical transformations, making this compound an excellent starting material for the generation of compound libraries for drug discovery screening.

Common derivatization strategies for pyrazole-4-carbaldehydes include:

-

Schiff Base Formation: Condensation of the aldehyde with primary amines to yield imines, which are known to possess a broad spectrum of biological activities.

-

Knoevenagel Condensation: Reaction with active methylene compounds to produce α,β-unsaturated systems.

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

Reduction: Reduction of the aldehyde to an alcohol, which can be further functionalized.

-

Oxidation: Oxidation of the aldehyde to a carboxylic acid, providing another point for derivatization.

-

Claisen-Schmidt Condensation: Reaction with ketones to form chalcones, a class of compounds with well-documented pharmacological properties.[4][5]

This application note will focus on the synthesis of Schiff base and chalcone derivatives, providing exemplary protocols and biological data from analogous pyrazole systems.

Derivatization Strategies: A Visual Workflow

The following diagram illustrates the common derivatization pathways for a generic 3-substituted-1H-pyrazole-4-carbaldehyde, which are applicable to this compound.

Caption: Derivatization workflow for this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of Schiff base and chalcone derivatives, adapted from literature for analogous compounds. Researchers should optimize these conditions for the specific substrates used.

General Protocol for the Synthesis of Schiff Base Derivatives

This protocol is adapted from the synthesis of Schiff bases from 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-aminophenol.[6][7]

-

Dissolution: Dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition of Amine: To this solution, add a stoichiometric amount (1.0 mmol) of the desired primary amine.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF-water mixture) to afford the pure Schiff base derivative.

-

Characterization: Characterize the synthesized compound using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

General Protocol for the Synthesis of Chalcone Derivatives

This protocol is based on the Claisen-Schmidt condensation for the synthesis of pyrazole chalcones.[4]

-

Reactant Mixture: In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of the desired acetophenone derivative in 25 mL of ethanol.

-

Base Addition: Cool the mixture in an ice bath and add 5 mL of an aqueous solution of potassium hydroxide (10-40%) dropwise with constant stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

-

Purification: Filter the solid product, wash thoroughly with water until the washings are neutral, and dry. Recrystallize the crude chalcone from a suitable solvent like ethanol to obtain the pure product.

-

Characterization: Confirm the structure of the synthesized chalcone using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity of Analogous Pyrazole Derivatives

As direct quantitative data for derivatives of this compound is limited, the following table summarizes the biological activities of structurally related pyrazole-4-carbaldehyde derivatives to provide a reference for potential therapeutic applications.

| Derivative Class | Exemplary Structure | Biological Activity | Quantitative Data (MIC/IC₅₀) | Reference Compound |

| Schiff Bases | 2-(((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)phenol | Antibacterial (S. aureus) | MIC: 12.5 µg/mL | Ampicillin (MIC: 6.25 µg/mL) |

| 2-(((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)phenol | Antifungal (C. albicans) | MIC: 25 µg/mL | Griseofulvin (MIC: 50 µg/mL) | |

| Chalcones | 1-(4-chlorophenyl)-3-(1,5-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one | Anti-inflammatory | 78% inhibition of paw edema | Indomethacin (85% inhibition) |

| 1-(4-methoxyphenyl)-3-(1,5-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one | Antioxidant (DPPH assay) | IC₅₀: 15.2 µM | Ascorbic acid (IC₅₀: 8.5 µM) |

Note: The data presented in this table is for analogous compounds and should be used as a guideline for designing and evaluating new derivatives of this compound.

Signaling Pathways and Experimental Workflows

The derivatization and screening process can be visualized as a logical workflow from the starting material to the identification of lead compounds.

References

- 1. Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. orientjchem.org [orientjchem.org]

- 4. Synthesis, Characterization, Anti-Oxidant and Anti Inflammatory Activity Evaluation of Chalcones & Pyrazoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]